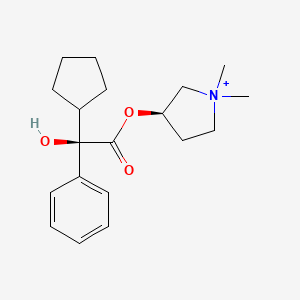
1-Oxaspiro(4.5)dec-3-en-2-one, 4-(2-chlorobenzoyl)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Oxaspiro(4.5)dec-3-en-2-one, 4-(2-chlorobenzoyl)-3-methyl-” is a complex organic compound that features a spirocyclic structure. Spiro compounds are characterized by a unique arrangement where two rings are connected through a single atom. This compound also contains a chlorobenzoyl group and a methyl group, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “1-Oxaspiro(4.5)dec-3-en-2-one, 4-(2-chlorobenzoyl)-3-methyl-” typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the chlorobenzoyl and methyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the spirocyclic structure through cyclization reactions.
Acylation Reactions: Introduction of the chlorobenzoyl group using reagents like 2-chlorobenzoyl chloride.
Alkylation Reactions: Addition of the methyl group through alkylation reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Des Réactions Chimiques
Types of Reactions
“1-Oxaspiro(4.5)dec-3-en-2-one, 4-(2-chlorobenzoyl)-3-methyl-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the chlorobenzoyl group or other parts of the molecule.
Substitution: The chlorobenzoyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
“1-Oxaspiro(4
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for “1-Oxaspiro(4.5)dec-3-en-2-one, 4-(2-chlorobenzoyl)-3-methyl-” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spirocyclic Compounds: Other spiro compounds with different substituents.
Chlorobenzoyl Derivatives: Compounds containing the chlorobenzoyl group but with different core structures.
Methylated Compounds: Molecules with methyl groups attached to different positions.
Uniqueness
The unique combination of the spirocyclic structure, chlorobenzoyl group, and methyl group in “1-Oxaspiro(4.5)dec-3-en-2-one, 4-(2-chlorobenzoyl)-3-methyl-” sets it apart from other compounds. This unique structure can lead to distinct chemical properties and reactivity, making it valuable for specific applications.
Propriétés
Numéro CAS |
86560-09-0 |
|---|---|
Formule moléculaire |
C17H17ClO3 |
Poids moléculaire |
304.8 g/mol |
Nom IUPAC |
4-(2-chlorobenzoyl)-3-methyl-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C17H17ClO3/c1-11-14(15(19)12-7-3-4-8-13(12)18)17(21-16(11)20)9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-10H2,1H3 |
Clé InChI |
HZRFWONPELLVHC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2(CCCCC2)OC1=O)C(=O)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethylamino]butanoic acid](/img/structure/B12778598.png)



